

Technical Support Center: Troubleshooting Low EAE Incidence with Human MOG (89-113)

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Compound of Interest

Compound Name: MOG (89-113), human

Cat. No.: B13904147

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Welcome to our dedicated technical support center for researchers utilizing human Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low disease incidence, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no incidence of EAE with human MOG (89-113)?

A1: Low EAE incidence with human MOG (89-113) can stem from several factors. This peptide may be less encephalitogenic in certain mouse strains compared to the more commonly used mouse MOG (35-55). Key areas to investigate include the mouse strain suitability, the quality and concentration of the peptide, the preparation of the MOG/CFA emulsion, and the dosage and timing of pertussis toxin (PTX) administration.

Q2: Which mouse strains are most susceptible to EAE induction with human MOG peptides?

A2: While C57BL/6 mice are widely used for MOG (35-55)-induced EAE, their response to human MOG peptides can be variable. Studies have shown that SJL and (PLJ x SJL)F1 mice can mount an immune response to regions of human MOG that include the 89-113 sequence. [1] It is crucial to select a mouse strain with the appropriate MHC haplotype for efficient presentation of the human MOG (89-113) peptide.

Q3: Can I use the same protocol for human MOG (89-113) as for mouse MOG (35-55)?

A3: While the general framework of the protocol is similar, direct substitution of the peptide may not yield optimal results. Human MOG peptides may require different concentrations or a more robust adjuvant formulation to break tolerance and induce disease. It is often necessary to optimize the concentrations of the human MOG peptide, Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA), and the dose of pertussis toxin.

Q4: How critical is the quality of the MOG/CFA emulsion?

A4: The emulsion quality is paramount for successful EAE induction.^[2] A stable, water-in-oil emulsion ensures the slow release of the antigen, leading to a sustained immune response. An improper emulsion can lead to rapid degradation of the peptide and a weak or absent immune response. The emulsion should be thick and not separate upon standing.

Q5: What is the role of Pertussis Toxin (PTX) and how can its dosage affect EAE incidence?

A5: Pertussis toxin acts as an adjuvant by increasing the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the central nervous system.^[3] The potency of PTX can vary between lots, and an inappropriate dose can significantly impact EAE incidence and severity.^[2] It is advisable to titrate the PTX dose for your specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that can lead to low EAE incidence when using human MOG (89-113).

Problem	Potential Cause	Recommended Solution
No clinical signs of EAE	Mouse Strain: The selected mouse strain may not have the appropriate MHC haplotype to present the human MOG (89-113) peptide effectively.	Consider using SJL or (PLJ x SJL)F1 mice, which have been shown to respond to human MOG fragments.[1] If using C57BL/6, be aware that the incidence may be lower and require protocol optimization.
Peptide Quality/Concentration: The peptide may be degraded or used at a suboptimal concentration.	Ensure the peptide is of high purity and has been stored correctly. Consider increasing the peptide concentration in the emulsion. Standard protocols for mouse MOG (35-55) use 100-200 µg per mouse; a higher dose of human MOG (89-113) may be necessary.	
Improper Emulsion: The MOG/CFA emulsion may be unstable, leading to poor antigen presentation.	Prepare the emulsion meticulously by slowly adding the peptide solution to the CFA while vortexing or sonicating. The final emulsion should be thick and stable. Test the emulsion stability by placing a drop in water; a stable emulsion will not disperse.	
Delayed Onset or Mild Disease	Suboptimal Adjuvant: The concentration of Mycobacterium tuberculosis in the CFA may be insufficient.	Ensure the CFA contains an adequate concentration of M. tuberculosis (typically 1-4 mg/mL). A higher concentration may be needed to elicit a strong enough response to the human peptide.

Insufficient PTX Dose: The dose of pertussis toxin may be too low to effectively permeabilize the blood-brain barrier.	The potency of PTX can vary. Titrate the PTX dose, starting from the standard 200 ng/mouse and increasing if necessary. Administer PTX on the day of immunization and again 48 hours later.	
High Variability Between Animals	Inconsistent Immunization: Variation in the injection volume or site can lead to inconsistent responses.	Ensure precise subcutaneous administration of the emulsion at two sites on the flank. Use a consistent technique for all animals.
Animal Health and Age: Stress, underlying health issues, or age can affect immune responses.	Use healthy, age-matched mice (typically 8-12 weeks old). Allow for an acclimatization period before starting the experiment.	

Experimental Protocols

Standard Protocol for EAE Induction with Human MOG (89-113)

This protocol is a starting point and may require optimization for your specific laboratory conditions and reagents.

Materials:

- Human MOG (89-113) peptide
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)

- Female SJL or C57BL/6 mice, 8-12 weeks old

Procedure:

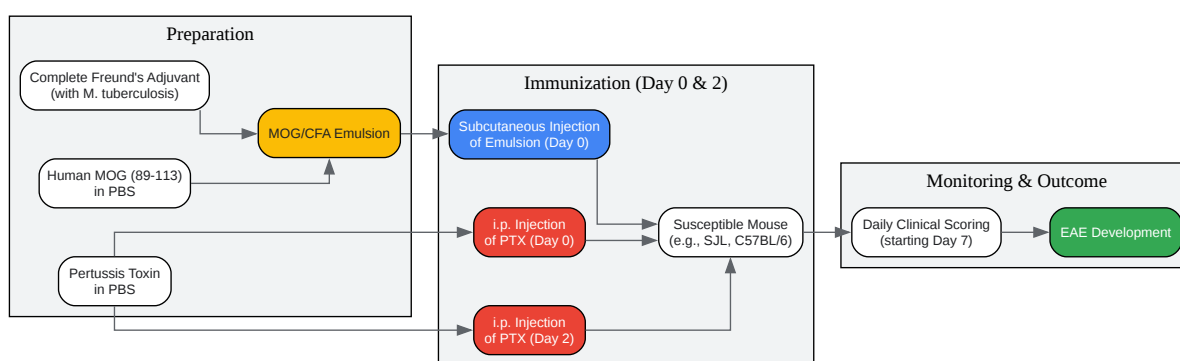
- Peptide Preparation: Dissolve the human MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.
- Emulsion Preparation:
 - In a sterile microfuge tube, add an equal volume of the MOG peptide solution and CFA.
 - Emulsify by vortexing or sonicating until a thick, stable, white emulsion is formed. A common method is to draw the mixture up and down through a glass syringe.
 - Confirm emulsion stability by placing a drop into a beaker of water. The drop should remain intact.
- Immunization (Day 0):
 - Anesthetize the mice according to your institution's approved protocol.
 - Inject 100 μ L of the MOG/CFA emulsion subcutaneously into two sites on the flank (total volume of 200 μ L per mouse). This delivers a total of 200 μ g of MOG peptide.
 - Administer 200 ng of PTX intraperitoneally (i.p.) in 100 μ L of PBS.
- Second PTX Injection (Day 2):
 - Administer a second dose of 200 ng of PTX i.p. in 100 μ L of PBS.
- Clinical Scoring:
 - Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
 - Use a standard 0-5 scoring scale (see table below).

Clinical Scoring Scale for EAE

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness (wobbly gait)
3	Partial hind limb paralysis
4	Complete hind limb paralysis
5	Moribund state or death

Visualizing the Workflow and Pathways

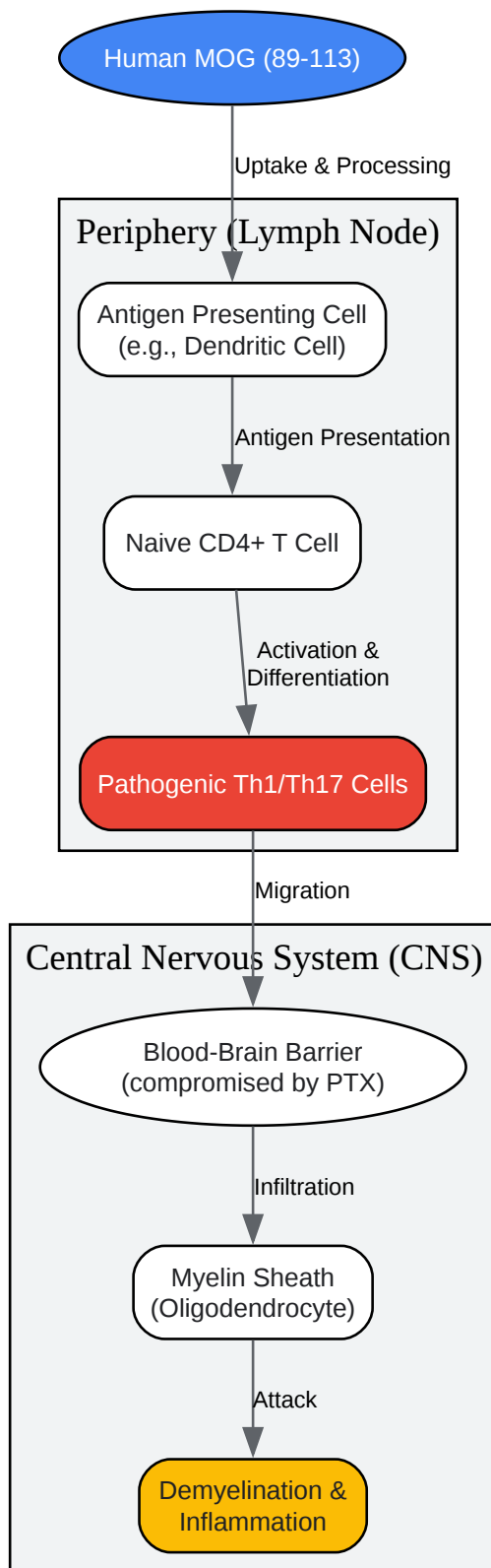
EAE Induction Workflow



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Caption: Experimental workflow for inducing EAE with human MOG (89-113).

Simplified Signaling Pathway of MOG-Induced Autoimmunity



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Caption: Simplified pathway of MOG-induced autoimmune response in EAE.

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